molecular formula C13H11N3O3S B11688254 2-(Methylthio)-4-(4-nitrophenyl)-6-oxo-1,4,5,6-tetrahydropyridine-3-carbonitrile

2-(Methylthio)-4-(4-nitrophenyl)-6-oxo-1,4,5,6-tetrahydropyridine-3-carbonitrile

Cat. No.: B11688254
M. Wt: 289.31 g/mol
InChI Key: FJXDUXUJXARTKQ-UHFFFAOYSA-N
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Description

2-(Methylthio)-4-(4-nitrophenyl)-6-oxo-1,4,5,6-tetrahydropyridine-3-carbonitrile is a complex organic compound with a unique structure that includes a nitrophenyl group, a methylthio group, and a tetrahydropyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Methylthio)-4-(4-nitrophenyl)-6-oxo-1,4,5,6-tetrahydropyridine-3-carbonitrile typically involves multi-step organic reactions. One common method includes the condensation of 4-nitrobenzaldehyde with a suitable nitrile and a thiol under basic conditions. The reaction is often carried out in the presence of a catalyst such as piperidine or pyridine, and the reaction mixture is heated to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

2-(Methylthio)-4-(4-nitrophenyl)-6-oxo-1,4,5,6-tetrahydropyridine-3-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride.

    Substitution: The nitro group can undergo nucleophilic aromatic substitution reactions with nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Hydrogen gas with palladium catalyst, sodium borohydride.

    Substitution: Amines, thiols.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Substituted aromatic compounds.

Scientific Research Applications

2-(Methylthio)-4-(4-nitrophenyl)-6-oxo-1,4,5,6-tetrahydropyridine-3-carbonitrile has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-(Methylthio)-4-(4-nitrophenyl)-6-oxo-1,4,5,6-tetrahydropyridine-3-carbonitrile involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the methylthio group can form covalent bonds with nucleophilic sites on proteins or enzymes. These interactions can lead to the modulation of biological pathways and the inhibition of specific enzymes, contributing to the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Methylthio)-4-(4-nitrophenyl)-6-oxo-1,4,5,6-tetrahydropyridine-3-carboxamide
  • 2-(Methylthio)-4-(4-nitrophenyl)-6-oxo-1,4,5,6-tetrahydropyridine-3-carboxylate

Uniqueness

2-(Methylthio)-4-(4-nitrophenyl)-6-oxo-1,4,5,6-tetrahydropyridine-3-carbonitrile is unique due to the presence of the nitrile group, which can participate in a variety of chemical reactions, providing a versatile platform for further functionalization. Additionally, the combination of the nitrophenyl and methylthio groups imparts distinct electronic and steric properties, making this compound valuable for specific applications in research and industry.

Properties

Molecular Formula

C13H11N3O3S

Molecular Weight

289.31 g/mol

IUPAC Name

6-methylsulfanyl-4-(4-nitrophenyl)-2-oxo-3,4-dihydro-1H-pyridine-5-carbonitrile

InChI

InChI=1S/C13H11N3O3S/c1-20-13-11(7-14)10(6-12(17)15-13)8-2-4-9(5-3-8)16(18)19/h2-5,10H,6H2,1H3,(H,15,17)

InChI Key

FJXDUXUJXARTKQ-UHFFFAOYSA-N

Canonical SMILES

CSC1=C(C(CC(=O)N1)C2=CC=C(C=C2)[N+](=O)[O-])C#N

Origin of Product

United States

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